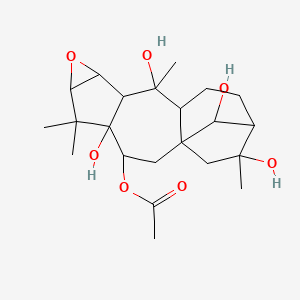

Rhodojaponin II

Description

from Rhododendron Molle G. Don root

Propriétés

IUPAC Name |

[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJISLLRXVSQIES-JOIIKWRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2O)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-89-2 | |

| Record name | RHODOJAPONIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F6R0716P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Origin and Extraction of Rhodojaponin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II, a grayanane diterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary botanical source of this compound, Rhododendron molle (Blume) G. Don, and outlines a comprehensive methodology for its extraction and purification. The protocols detailed herein are synthesized from established phytochemical research, offering a practical framework for obtaining this compound for further investigation. This document includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the extraction and isolation workflow.

Botanical Source of this compound

The principal botanical source of this compound is the plant species Rhododendron molle, a member of the Ericaceae family.[1][2][3] This shrub is widely distributed in China and is a well-known plant in traditional Chinese medicine.[3] Various parts of the plant, including the flowers, leaves, and roots, contain a variety of diterpenoids, with the flowers being a particularly rich source of this compound and related grayanotoxins.[1][4][5]

Extraction and Isolation of this compound

The isolation of this compound from Rhododendron molle is a multi-step process involving initial solvent extraction followed by a series of chromatographic purification techniques. The general workflow is designed to separate the target diterpenoid from a complex mixture of other phytochemicals.

Quantitative Data

The following table summarizes the reported yield and content of this compound from Rhododendron molle flowers. It is important to note that yields can vary depending on the specific plant material, collection time, and the precise extraction and purification methods employed.

| Parameter | Value | Botanical Source | Extraction Method | Analytical Method | Reference |

| Total Extract Yield | 28.25% | Dried flowers of Rhododendron molle | Ultrasonic extraction with 75% ethanol | Gravimetric | [3] |

| This compound Content in Extract | 1.038% | Dried flowers of Rhododendron molle | 75% ethanol extraction | HPLC-ELSD | [3] |

Experimental Protocols

The following protocols are a composite representation of methodologies described in the scientific literature for the isolation of diterpenoids, including this compound, from Rhododendron molle.

Plant Material Preparation

-

Collection and Identification : Collect fresh flowers of Rhododendron molle. Ensure proper botanical identification by a qualified botanist.

-

Drying : Air-dry the flowers in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Pulverization : Grind the dried flowers into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 1 kg) with 75% ethanol (e.g., 10 L) at room temperature for 24 hours with occasional stirring.

-

Alternatively, employ ultrasonic-assisted extraction by suspending the powdered material in 75% ethanol and sonicating for a specified period (e.g., 2 hours at 80 kHz) to enhance extraction efficiency.[3]

-

-

Filtration and Concentration :

-

Filter the extract through cheesecloth or a suitable filter paper to remove the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Purification

The purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

-

Column Preparation :

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry, ensuring a uniform and air-free bed.

-

-

Sample Loading :

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

-

Dry the silica gel-adsorbed sample and carefully load it onto the top of the prepared column.

-

-

Elution :

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of this compound (identified by comparison with a standard, if available) are pooled for further purification.

-

-

Column Preparation :

-

Swell the Sephadex LH-20 resin in the chosen solvent (e.g., methanol) for several hours.

-

Pack a column with the swollen resin.

-

-

Elution :

-

Dissolve the semi-purified, this compound-rich fraction in a minimal volume of the mobile phase (e.g., methanol).

-

Apply the sample to the column and elute with the same solvent.

-

This step helps to remove pigments and other impurities based on molecular size and polarity. Collect fractions and monitor by TLC.

-

-

System and Column :

-

Use a preparative or semi-preparative HPLC system equipped with a C18 column.

-

-

Mobile Phase :

-

A typical mobile phase for the separation of diterpenoids is a gradient of methanol and water, or acetonitrile and water. The gradient can be optimized to achieve the best separation.

-

-

Purification :

-

Inject the further purified fraction onto the RP-HPLC column.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

-

Compound Verification :

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization of the Extraction and Isolation Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Rhododendron molle.

References

- 1. Chemical constituents from the flowers of Rhododendron molle G. Don [jcps.bjmu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new compounds from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Investigating the Anti-inflammatory Properties of Rhodojaponin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II, a natural diterpenoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This technical guide provides a comprehensive overview of the core findings related to the anti-inflammatory effects of this compound, with a focus on its mechanisms of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals in this field.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the need for novel therapeutic agents. Natural products have historically been a rich source of new drug leads, and this compound, isolated from the flowers of Rhododendron molle, has emerged as a compound of interest due to its potent anti-inflammatory activities. This guide will delve into the scientific evidence supporting the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Effects of this compound

The primary in vitro model for elucidating the anti-inflammatory mechanism of this compound involves the use of tumor necrosis factor-alpha (TNF-α)-stimulated MH7A human rheumatoid arthritis fibroblast-like synoviocytes. These cells, when stimulated with TNF-α, mimic the inflammatory environment observed in the joints of patients with rheumatoid arthritis.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively suppress the production of key pro-inflammatory mediators in TNF-α-stimulated MH7A cells. This includes a dose-dependent reduction in the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α itself. Furthermore, this compound inhibits the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of inflammation and pain.

Table 1: Quantitative Analysis of this compound's Inhibitory Effects on Pro-inflammatory Mediators in TNF-α-stimulated MH7A Cells

| Inflammatory Mediator | This compound Concentration | Percentage Inhibition / IC50 |

| IL-1β | Data not available in search results | Data not available in search results |

| IL-6 | Data not available in search results | Data not available in search results |

| TNF-α | Data not available in search results | Data not available in search results |

| Nitric Oxide (NO) | Data not available in search results | Data not available in search results |

| Prostaglandin E2 (PGE2) | Data not available in search results | Data not available in search results |

Note: The specific quantitative data (IC50 values, percentage of inhibition at given concentrations) were not available in the provided search results. Access to the full-text scientific articles is required to populate this table accurately.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Research has indicated that this compound exerts its effects through the inhibition of the Akt, Nuclear Factor-kappa B (NF-κB), Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MyD88), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a cornerstone of the inflammatory response. In TNF-α-stimulated MH7A cells, this compound has been observed to inhibit the activation of NF-κB. This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

The MAPK signaling cascade, which includes kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been found to suppress the phosphorylation of key MAPK proteins, thereby inhibiting the downstream inflammatory cascade.

In Vivo Anti-inflammatory Effects of this compound

The anti-inflammatory potential of this compound has also been evaluated in animal models of inflammation. The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for studying rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Mice

In the CIA mouse model, administration of this compound has been shown to ameliorate the clinical signs of arthritis, including reduced paw swelling and improved joint integrity.

Table 2: Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Vehicle Control | This compound Treatment |

| Arthritis Score | Data not available in search results | Data not available in search results |

| Paw Volume (mm) | Data not available in search results | Data not available in search results |

| Histological Score | Data not available in search results | Data not available in search results |

Note: Specific quantitative data from in vivo studies were not available in the provided search results. Access to the full-text scientific articles is necessary for accurate data presentation.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the anti-inflammatory properties of this compound.

In Vitro Studies: TNF-α-stimulated MH7A Cells

-

Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are typically seeded in plates and allowed to adhere overnight. They are then pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before stimulation with TNF-α (e.g., 10 ng/mL) for a further incubation period (e.g., 24 hours).

-

Cytokine Measurement (ELISA): The concentrations of IL-1β, IL-6, and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Assay: The level of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Prostaglandin E2 (PGE2) Assay: PGE2 levels in the supernatant are measured using a competitive ELISA kit.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-Akt, phospho-p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts).

-

Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies: Collagen-Induced Arthritis (CIA) in Mice

-

Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.

-

Immunization: Mice are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.

-

Drug Administration: this compound is administered to the mice, often via oral gavage, starting from a specific day post-immunization and continuing for the duration of the study.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of inflammation, swelling, and redness in each paw. Paw thickness is also measured using a caliper.

-

Histopathological Analysis: At the end of the study, the joints are collected, fixed, decalcified, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediator production and the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. These findings, observed in both in vitro and in vivo models, underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on obtaining more comprehensive quantitative data to establish a clear dose-response relationship and to determine the therapeutic window of this compound. Further elucidation of its precise molecular targets and a more in-depth investigation into its effects on other immune cell types will be crucial. Additionally, preclinical studies in various inflammatory disease models are warranted to fully assess its therapeutic potential and safety profile before considering clinical translation. This technical guide provides a foundational understanding for researchers to build upon in their exploration of this compound as a promising anti-inflammatory agent.

The Analgesic Potential of Rhodojaponins: A Technical Overview of Preclinical Findings

A Note on the Analgesic Properties of Rhodojaponin II: Preclinical research investigating the specific analgesic effects of this compound is notably limited in publicly available scientific literature. The majority of studies on the pain-relieving properties of compounds from the Rhododendron genus have focused on its analogs, primarily Rhodojaponin III and Rhodojaponin VI. This technical guide, therefore, summarizes the significant preclinical findings for these more extensively studied compounds to provide a comprehensive understanding of the potential analgesic mechanisms within this class of molecules. The data presented herein pertains to Rhodojaponin III and Rhodojaponin VI, as specified in the text and tables.

Quantitative Analgesic Efficacy

The analgesic effects of Rhodojaponin III and VI have been quantified in various preclinical models of nociceptive and neuropathic pain. The data consistently demonstrate potent, dose-dependent pain relief.

Table 1: Analgesic Efficacy of Rhodojaponin III in Rodent Models

| Pain Model | Species | Administration Route | Effective Dose Range | Key Findings |

| Acetic Acid-Induced Writhing | Mouse | Oral (p.o.) | 0.05 - 0.10 mg/kg | Significantly inhibited writhing responses.[1] |

| Formalin Test | Mouse | Oral (p.o.) | 0.05 - 0.10 mg/kg | Significantly inhibited both phases of the formalin-induced pain response.[1] |

| Hot Plate Test | Rodent | Oral (p.o.) | 0.20 mg/kg | Reduced the latency of the nociceptive response.[1] |

| Tail-Immersion Test | Rodent | Oral (p.o.) | 0.20 mg/kg | Reduced the latency of the nociceptive response.[1] |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 0.30 mg/kg | Improved hyperalgesia in a model of neuropathic pain.[1] |

Table 2: Analgesic Efficacy of Rhodojaponin VI in a Rodent Model

| Pain Model | Species | Administration Route | Effective Dose | Key Findings |

| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | ≥ 0.01 mg/kg | Significantly increased paw withdrawal threshold and thermal withdrawal latency.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Rhodojaponin III and VI.

Acetic Acid-Induced Writhing Test (for Rhodojaponin III)

This model assesses visceral inflammatory pain.

-

Animals: Mice are used.

-

Procedure:

-

Animals are pre-treated with Rhodojaponin III (0.05 or 0.10 mg/kg, p.o.) or a vehicle control.

-

After a set absorption period, a 0.6% solution of acetic acid is administered intraperitoneally to induce abdominal constrictions (writhing).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

-

Endpoint: A significant reduction in the number of writhes in the Rhodojaponin III-treated group compared to the vehicle group indicates an analgesic effect.

Formalin Test (for Rhodojaponin III)

This model distinguishes between nociceptive and inflammatory pain.

-

Animals: Mice are used.

-

Procedure:

-

Animals are pre-treated with Rhodojaponin III (0.05 or 0.10 mg/kg, p.o.) or a vehicle control.

-

A dilute solution of formalin is injected into the plantar surface of one hind paw.

-

The time the animal spends licking or biting the injected paw is recorded in two phases:

-

Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.

-

Phase 2 (15-30 minutes post-injection): Represents inflammatory pain.

-

-

-

Endpoint: A reduction in licking/biting time in either phase indicates an analgesic effect. Rhodojaponin III has been shown to be effective in both phases.[1]

Chronic Constriction Injury (CCI) Model (for Rhodojaponin III and VI)

This is a widely used model of peripheral neuropathic pain.

-

Animals: Rats are typically used.

-

Procedure:

-

Under anesthesia, the sciatic nerve of one hind limb is exposed.

-

Loose ligatures are tied around the nerve, causing a partial nerve injury.

-

After a recovery period, animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

-

Rhodojaponin III (0.30 mg/kg, p.o.) or Rhodojaponin VI (≥ 0.01 mg/kg, i.p.) is administered.

-

-

Endpoints:

-

Mechanical Allodynia: Assessed using von Frey filaments. An increase in the paw withdrawal threshold indicates a reduction in pain.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test). An increase in the paw withdrawal latency indicates a reduction in pain.

-

Signaling Pathways and Mechanisms of Action

The analgesic effects of Rhodojaponins appear to be mediated through the modulation of key signaling pathways involved in pain transmission and inflammation.

Inhibition of Voltage-Gated Sodium Channels (Rhodojaponin III)

Preclinical evidence suggests that Rhodojaponin III exerts its analgesic effects, at least in part, by mildly inhibiting voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons.

Targeting the NSF-Cav2.2 Channel Axis (Rhodojaponin VI)

A significant mechanism identified for Rhodojaponin VI involves the N-ethylmaleimide-sensitive fusion (NSF) protein and the Cav2.2 (N-type) voltage-gated calcium channel.[2][3] NSF facilitates the trafficking of Cav2.2 channels to the neuronal membrane, increasing calcium influx and subsequent neurotransmitter release, which enhances pain signaling.[2][3] Rhodojaponin VI has been shown to interact with NSF, thereby inhibiting this trafficking and reducing the functional presence of Cav2.2 channels at the membrane.[2][3]

Anti-inflammatory Pathways

While direct evidence for this compound is sparse, related compounds from Rhododendron species have demonstrated anti-inflammatory effects, which are often linked to analgesic properties. These mechanisms include the inhibition of pro-inflammatory cytokines such as TNF-α and interleukins, and the modulation of inflammatory signaling cascades like the NF-κB pathway. The total flavones of rhododendron have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammatory pain.[4]

Experimental Workflow Overview

The preclinical assessment of the analgesic effects of Rhodojaponin compounds typically follows a structured workflow.

References

- 1. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The analgesic mechanism of total flavone of rhododendron] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Blueprint of Rhodojaponin II: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Rhodojaponin II, a natural diterpenoid compound. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Pharmacodynamic Properties

This compound has demonstrated significant anti-inflammatory and analgesic properties. Its primary mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways implicated in inflammation.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity by suppressing the production of key inflammatory molecules. In tumor necrosis factor-alpha (TNF-α)-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (FLSs), this compound has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] Furthermore, it inhibits the messenger RNA (mRNA) expression and subsequent concentration of several pro-inflammatory cytokines and matrix metalloproteinases, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and matrix metalloproteinase-1 (MMP-1).[1][2]

The anti-inflammatory effects of this compound are attributed to its ability to inactivate several key signaling pathways. Specifically, it has been shown to repress the TNF-α-induced activation of the Akt, nuclear factor-kappa B (NF-κB), and toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) pathways in MH7A cells.[1][2]

In vivo studies using a collagen-induced arthritis (CIA) mouse model have further substantiated the anti-inflammatory potential of this compound, demonstrating its ability to ameliorate the severity of the disease by inhibiting inflammation.[1]

Analgesic Effects

The analgesic properties of this compound are closely linked to its anti-inflammatory actions. By reducing the production of inflammatory mediators such as prostaglandins, which are known to sensitize nociceptors, this compound can effectively alleviate pain associated with inflammation.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways. The primary pathways identified are the TLR4/MyD88, NF-κB, and Akt signaling cascades.

TLR4/MyD88 Signaling Pathway

This compound has been found to interfere with the TLR4/MyD88 signaling pathway.[1][2] This pathway is a critical component of the innate immune system, and its activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the production of inflammatory cytokines. By inhibiting this pathway, this compound can effectively dampen the inflammatory response at an early stage.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to repress the activation of NF-κB.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines. This compound's inhibition of this pathway contributes significantly to its anti-inflammatory effects.

Akt Signaling Pathway

The Akt (also known as Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including inflammatory disorders. This compound has been demonstrated to repress the TNF-α-induced activation of the Akt pathway.[1][2] By inhibiting the phosphorylation and activation of Akt, this compound can modulate downstream cellular processes that contribute to inflammation.

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Pharmacokinetic Data in Rats

| Parameter | Value (Mean ± SD) | Route of Administration | Dosage | Reference |

| Half-life (t½) | 7.6 ± 4.3 h | Intravenous | 0.5 mg/kg | [3] |

| Plasma Clearance (CL) | - | Intravenous | 0.5 mg/kg | - |

| Volume of Distribution (Vd) | - | Intravenous | 0.5 mg/kg | - |

| Area Under the Curve (AUC) | - | Intravenous | 0.5 mg/kg | - |

Note: Further data on clearance, volume of distribution, and AUC are needed for a complete pharmacokinetic profile.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For inflammatory stimulation, cells are treated with TNF-α. To assess the effects of this compound, cells are pre-treated with varying concentrations of the compound for a specified period before TNF-α stimulation.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) Assay: PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Cytokine and MMP Measurement (ELISA): The concentrations of IL-1β, IL-6, and MMP-1 in the cell culture supernatant are measured using specific ELISA kits.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and reverse transcribed into cDNA. The mRNA expression levels of IL-1β, IL-6, and MMP-1 are quantified by qRT-PCR using specific primers.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (p-Akt) and NF-κB p65 (p-p65), as well as IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Collagen-Induced Arthritis (CIA) in Mice

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization is given 21 days later.

-

Treatment: this compound is administered to the mice (e.g., orally or intraperitoneally) daily, starting from a specific day post-immunization.

-

Assessment of Arthritis: The severity of arthritis is evaluated by scoring the clinical signs of inflammation (erythema, swelling) in the paws. Paw swelling can also be measured using a plethysmometer.

-

Histopathological Analysis: At the end of the experiment, the joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Cytokine Measurement: Blood samples are collected, and the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and analgesic properties. Its mechanism of action involves the suppression of key pro-inflammatory mediators through the inhibition of the TLR4/MyD88, NF-κB, and Akt signaling pathways. Further research, particularly to obtain more comprehensive quantitative data on its efficacy and detailed pharmacokinetic profile in various models, is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for inflammatory diseases.

References

In Vitro Effects of Rhodojaponin II on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II (R-II) is a diterpenoid compound isolated from the flowers of Rhododendron molle. Emerging research has highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the currently available in vitro data on the effects of this compound on immune-related cells. The primary focus of existing research has been on fibroblast-like synoviocytes, key players in the pathogenesis of rheumatoid arthritis. While direct studies on primary immune cells such as T cells, B cells, macrophages, and neutrophils are limited, the established mechanisms of action provide a foundation for future investigations into the broader immunomodulatory potential of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathways implicated in the action of this compound.

Data Presentation: Quantitative Effects of this compound

The primary body of quantitative data on the in vitro effects of this compound comes from studies on human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cell line). These cells, when stimulated with tumor necrosis factor-alpha (TNF-α), mimic an inflammatory environment.

Table 1: Effect of this compound on MH7A Cell Viability

| Concentration of this compound | Cell Viability (%) |

| Control | 100 |

| 10 µM | Not significantly different from control |

| 20 µM | Not significantly different from control |

| 40 µM | Significant suppression |

Data derived from studies on TNF-α-stimulated MH7A cells.

Table 2: Inhibition of Inflammatory Mediators by this compound in TNF-α-Stimulated MH7A Cells

| Inflammatory Mediator | This compound Concentration | % Inhibition |

| Nitric Oxide (NO) | 20 µM | Significant |

| Prostaglandin E2 (PGE2) | 20 µM | Significant |

| Interleukin-1β (IL-1β) mRNA | 20 µM | Significant |

| Interleukin-6 (IL-6) mRNA | 20 µM | Significant |

| IL-1β (protein) | 20 µM | Significant |

| IL-6 (protein) | 20 µM | Significant |

Qualitative representation of significant inhibitory effects as specific percentage values were not consistently reported in the abstract.[1]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key intracellular signaling pathways. The primary evidence points to the inhibition of the Akt, Nuclear Factor-kappa B (NF-κB), and Toll-like Receptor 4 (TLR4)/Myeloid Differentiation primary response 88 (MyD88) pathways in TNF-α-stimulated MH7A cells.[1]

Figure 1. this compound Signaling Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the effects of this compound on immune-related cells.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed MH7A cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours). Include a positive control for cell death if desired.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

References

Rhodojaponin II: A Technical Guide to its Role in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rhodojaponin II, a diterpenoid compound isolated from Rhododendron molle, has demonstrated significant anti-inflammatory and anti-proliferative properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a specific focus on its interaction with key cellular signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a grayanane diterpenoid found in plants of the Rhododendron genus.[1] Traditionally used in herbal medicine, recent scientific investigation has highlighted its potential as a therapeutic agent due to its potent biological activities. Of particular interest is its ability to modulate cellular signaling pathways that are dysregulated in various pathological conditions, most notably in inflammatory diseases like rheumatoid arthritis.[2][3] This guide elucidates the mechanisms by which this compound exerts its effects, focusing on its role as an inhibitor of pro-inflammatory and pro-survival signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by targeting several critical signaling pathways. In the context of tumor necrosis factor-alpha (TNF-α)-stimulated rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLSs), this compound represses the activation of the Akt, Nuclear Factor-kappa B (NF-κB), and Toll-like receptor 4 (TLR4)/MyD88 pathways.[2] Furthermore, it is recognized as a pronounced inhibitor of the PI3K/AKT/mTOR signaling axis, which is crucial for cell proliferation, migration, and invasion.[4]

Inhibition of the NF-κB and TLR4/MyD88 Signaling Pathways

The NF-κB pathway is a cornerstone of the inflammatory response. In conditions like rheumatoid arthritis, stimuli such as TNF-α activate this pathway, leading to the production of inflammatory mediators. This compound has been demonstrated to suppress TNF-α-induced activation of NF-κB signaling in MH7A human rheumatoid arthritis cells.[2] This inhibition is linked to its impact on the upstream TLR4/MyD88 pathway, a key initiator of innate immune responses that often converges on NF-κB activation.[2] By repressing these pathways, this compound effectively reduces the expression and secretion of pro-inflammatory cytokines and mediators.

Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.

Table 1: Effect of this compound on Inflammatory Mediators

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| IL-1β mRNA & Concentration | MH7A RA-FLSs | TNF-α + this compound | Inhibited | [2] |

| IL-6 mRNA & Concentration | MH7A RA-FLSs | TNF-α + this compound | Inhibited | [2] |

| MMP-1 mRNA & Concentration | MH7A RA-FLSs | TNF-α + this compound | Inhibited | [2] |

| Nitric Oxide (NO) | MH7A RA-FLSs | TNF-α + this compound | Suppressed | [2] |

| Prostaglandin E2 (PGE2) | MH7A RA-FLSs | TNF-α + this compound | Suppressed | [2] |

| Cell Viability | MH7A RA-FLSs | High Concentration R-II | Suppressed |[2] |

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a hallmark of many cancers and inflammatory diseases. This compound has been identified as a potent inhibitor of this signaling cascade.[4] It suppresses the phosphorylation of key downstream effectors like Akt and mTOR, thereby interfering with the pro-proliferative and anti-apoptotic signals that are crucial for the aggressive phenotype of cells such as rheumatoid arthritis synoviocytes.[4] This inhibition contributes significantly to its observed anti-proliferative effects.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Table 2: Molecular Docking and Pathway Inhibition Data

| Target Protein | Pathway | Method | Result | Reference |

|---|---|---|---|---|

| GSK-3β | Wnt | Molecular Docking | Binding Energy < -5 kcal/mol | [3] |

| Dvl1 | Wnt | Molecular Docking | Binding Energy < -5 kcal/mol | [3] |

| p-AKT | PI3K/Akt | Meta-Analysis (General) | Reduced by -3.41 SD | [4] |

| p-mTOR | PI3K/Akt | Meta-Analysis (General) | Consistently Reduced |[4] |

Note: Data for p-AKT and p-mTOR reflect the general effect of PI3K/AKT/mTOR inhibition in RA-FLSs and are not specific to this compound treatment alone, but provide context for the pathway's modulation.

Key Experimental Protocols

The investigation of this compound's effects on signaling pathways relies on a set of core molecular and cell biology techniques. Detailed below are standardized protocols for assays commonly cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6]

Methodology:

-

Cell Plating: Seed cells (e.g., MH7A) in a 96-well flat-bottomed microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).[5]

-

Compound Treatment: Treat cells with various concentrations of this compound and/or other stimuli (e.g., TNF-α) for the desired incubation period (e.g., 24-48 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[5] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][8]

-

Absorbance Reading: Leave the plate overnight in the incubator.[5] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background.[5][6]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

References

- 1. This compound | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. protocols.io [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Rhodojaponin II: A Technical Guide

Disclaimer: Direct and comprehensive toxicological data for Rhodojaponin II is limited in publicly available scientific literature. This assessment is therefore largely based on the known toxicological profile of the broader class of grayanotoxins, to which this compound belongs, and supplemented with specific findings on related Rhodojaponin compounds. Further empirical studies are required for a definitive toxicity profile of this compound.

Introduction

This compound is a grayanane diterpenoid found in various species of the Rhododendron genus. Grayanotoxins are known for their neurotoxic effects, primarily mediated through their interaction with voltage-gated sodium channels. This document provides a preliminary overview of the potential toxicity of this compound, intended for researchers, scientists, and drug development professionals. The assessment covers the presumed mechanism of action, potential in vivo and in vitro effects, and extrapolated data from closely related compounds.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for grayanotoxins, and therefore presumably for this compound, involves the modulation of voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and myocytes.

Grayanotoxins bind to site II of the α-subunit of VGSCs, which leads to a conformational change that prevents the channel from inactivating. This results in a persistent influx of sodium ions, leading to membrane depolarization and sustained cell activation. This uncontrolled ion flow is the basis for the cardiotoxic and neurotoxic symptoms observed in grayanotoxin poisoning.[1][2][3][4][5]

In addition to this primary toxic mechanism, some studies suggest that this compound may also modulate inflammatory pathways. Research indicates that it can inhibit TNF-α-induced inflammatory responses, potentially through the NF-κB and Wnt signaling pathways.[6][7] While these anti-inflammatory effects are being explored for therapeutic potential, they are also relevant in a toxicity assessment as they represent off-target effects that could contribute to the overall toxicological profile.

Signaling Pathway Diagrams

Caption: Mechanism of Grayanotoxin (e.g., this compound) Toxicity.

Caption: Postulated Anti-Inflammatory Pathways Modulated by this compound.

Quantitative Toxicological Data

Table 1: In Vivo Acute Toxicity Data (Extrapolated)

| Compound | Species | Route of Administration | LD50 | Observed Effects | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Expected to be similar to other grayanotoxins: bradycardia, hypotension, respiratory depression, dizziness, vomiting. | - |

| Rhodojaponin III | Mouse | Oral | 7.609 mg/kg | Severe acute toxicity. | [8] |

| Grayanotoxin I | Mouse | Intraperitoneal | 1.32 mg/kg | Potent toxicity. | [9] |

Table 2: In Vitro Cytotoxicity Data (Extrapolated)

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

| Rhodojaponin III | Caco-2 | MTT | Cell viability >90% at concentrations up to 20 µg/mL. | [8] |

| Rhododendron Extract | Caco-2 | MTT | IC50 values varied by species, e.g., R. ponticum 4637 µg/ml, R. rufeum 761.3 µg/ml. | [10] |

| Rhododendron Extract | DU145 (prostate carcinoma), PC3 (prostate adenocarcinoma) | MTT, Neutral Red | IC50 for R. ponticum extract: 283.3 µg/mL (DU145, MTT), 169.9 µg/mL (PC3, MTT). | [11] |

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the toxicity assessment of this compound are not available. The following represents a standard approach that could be employed.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old).

-

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

-

Test Substance: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Procedure:

-

A starting dose is selected based on available information (e.g., from related compounds).

-

A single animal is dosed by oral gavage.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose.

-

This sequential dosing continues until the criteria for stopping are met.

-

-

Observations: Clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), body weight, and mortality are recorded.

-

Endpoint: The LD50 is calculated from the results using specialized software. A full histopathological examination of major organs is performed on all animals.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of cell lines representing different tissues (e.g., HepG2 for liver, Caco-2 for intestine, H9c2 for heart, SH-SY5Y for neurons).

-

Culture Conditions: Cells are maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.1 µM to 100 µM). A vehicle control is also included.

-

Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Endpoint: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Grayanotoxin - Wikipedia [en.wikipedia.org]

- 4. ddd.uab.cat [ddd.uab.cat]

- 5. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]

- 7. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereostructure of Rhodojaponin I, II, and III, Toxins of Rhododendron japonicum, and of Asebotoxin III, Toxin of Pieris japonica [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. TRDizin [search.trdizin.gov.tr]

A Technical Review on the Therapeutic Potential of Rhodojaponin II

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rhodojaponin II, a diterpenoid compound isolated from plants of the Rhododendron genus, has demonstrated notable therapeutic potential, particularly in the realm of anti-inflammatory action. This technical review synthesizes the current scientific literature on this compound, focusing on its efficacy in preclinical models of inflammation and elucidating its molecular mechanisms of action. Primary evidence points to its significant role in mitigating inflammatory responses relevant to rheumatoid arthritis by suppressing key pro-inflammatory mediators and cytokines. This is achieved through the targeted inactivation of critical signaling pathways, including Akt, NF-κB, and TLR4/MyD88. This document provides a detailed overview of the quantitative data, experimental protocols, and signaling cascades associated with the therapeutic effects of this compound, serving as a comprehensive resource for researchers in pharmacology and drug discovery.

Anti-inflammatory Potential

The primary therapeutic application of this compound investigated to date is its anti-inflammatory activity. Research has validated its efficacy in both in vitro and in vivo models, particularly those relevant to rheumatoid arthritis (RA).

In Vitro Evidence: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Studies have centered on the effects of this compound (R-II) on human rheumatoid arthritis fibroblast-like synoviocytes (FLSs), specifically the MH7A cell line, which are key players in the pathogenesis of RA. When stimulated with tumor necrosis factor-alpha (TNF-α), a major inflammatory cytokine, these cells produce a cascade of inflammatory mediators. This compound has been shown to effectively counteract these effects.[1]

Treatment with this compound significantly suppressed the TNF-α-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, it inhibited the messenger RNA (mRNA) expression and secretion of crucial pro-inflammatory cytokines and matrix-degrading enzymes, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and matrix metalloproteinase-1 (MMP-1).[1] It is important to note that high concentrations of R-II were found to suppress the viability of MH7A cells, indicating a potential cytotoxic effect at higher doses.[1]

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Experimental Model | Stimulus | Key Biomarkers Measured | Observed Effect of this compound | Citations |

| MH7A Human RA Fibroblast-Like Synoviocytes | TNF-α | Nitric Oxide (NO) | Suppression | [1] |

| Prostaglandin E2 (PGE2) | Suppression | [1] | ||

| IL-1β (mRNA and protein) | Inhibition | [1] | ||

| IL-6 (mRNA and protein) | Inhibition | [1] | ||

| MMP-1 (mRNA and protein) | Inhibition | [1] | ||

| Akt, NF-κB, TLR4/MyD88 Pathways | Repression of Activation | [1][2] |

Experimental Protocol 1: In Vitro TNF-α-Induced Inflammation in MH7A Cells

This protocol outlines the general methodology used to assess the anti-inflammatory effects of this compound in a cellular model of rheumatoid arthritis.

-

Cell Culture: MH7A human rheumatoid arthritis fibroblast-like synoviocytes are cultured in standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before being stimulated with a pro-inflammatory agent, typically recombinant human TNF-α, to induce an inflammatory response.

-

Viability Assay: An MTT assay is performed to assess the cytotoxicity of this compound on MH7A cells and determine the non-toxic concentration range for subsequent experiments.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.

-

Cytokines and Prostaglandins: The levels of PGE2, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Gene Expression Analysis: Real-Time Polymerase Chain Reaction (RT-PCR) is used to measure the mRNA expression levels of IL1B, IL6, and MMP1 in cell lysates after treatment.

-

Western Blot Analysis: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, IκBα, p-IκBα, p65 subunit of NF-κB) are determined by Western blotting to elucidate the mechanism of action.

In Vivo Evidence: Arthritis and Acute Inflammation Models

The anti-inflammatory effects of this compound have been corroborated in animal models. In a murine model of collagen-induced arthritis (CIA), a standard preclinical model for RA, administration of this compound was found to ameliorate the severity of the disease by inhibiting inflammation.[1]

Further in vivo evidence comes from studies on Rhododendron molle extract (RME), in which this compound is a principal active metabolite.[3] In a xylene-induced model of acute inflammation, treatment with RME at medium and high doses significantly reduced auricle swelling in mice, suggesting that RME can inhibit exudation and edema associated with the early stages of inflammation.[3]

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound and Related Extracts

| Experimental Model | Animal Strain | Treatment | Key Outcome | Citations |

| Collagen-Induced Arthritis (CIA) | Mice | This compound | Ameliorated disease severity | [1] |

| Xylene-Induced Auricle Swelling | ICR Mice | Rhododendron molle Extract (containing this compound) at 72.28 mg/kg and 152.55 mg/kg | Significantly reduced edema and swelling | [3] |

Experimental Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol provides a general framework for inducing and evaluating arthritis in rodents to test the efficacy of anti-inflammatory compounds like this compound.

-

Animals: Specific strains of mice or rats susceptible to CIA (e.g., DBA/1 mice) are used.

-

Induction of Arthritis: Animals receive a primary immunization via intradermal injection of an emulsion containing type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA). A booster injection, typically of type II collagen in Incomplete Freund's Adjuvant (IFA), is administered approximately 21 days later.

-

Treatment: Following the onset of arthritis, animals are divided into groups and treated with this compound (at various doses), a vehicle control, or a positive control drug (e.g., methotrexate). Administration is typically performed daily via oral gavage or intraperitoneal injection.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for signs of inflammation, including erythema, swelling, and joint deformity. Paw thickness is measured using calipers.

-

Histopathological Analysis: At the end of the study, animals are euthanized, and their joints are collected for histological examination. Tissues are stained (e.g., with H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Blood serum can be collected to measure levels of systemic inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. In TNF-α-stimulated MH7A cells, this compound was shown to repress the activation of the Akt, Nuclear Factor-kappa B (NF-κB), and Toll-like receptor 4 (TLR4)/MyD88 pathways.[1][2] The inhibition of these pathways was confirmed to be functionally important, as the use of specific inhibitors for Akt, NF-κB, and TLR4/MyD88 reinforced the suppressive effect of this compound on inflammatory cytokine secretion.[1]

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.[2] By preventing the activation of this cascade, this compound effectively shuts down a major driver of the inflammatory response in rheumatoid arthritis.

References

- 1. This compound inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]

- 3. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

Rhodojaponin II: A Technical Guide to Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II is a grayanane-type diterpenoid, a class of complex natural products isolated from plants of the Ericaceae family, such as Rhododendron molle G. Don. These compounds are characterized by a unique 5/7/6/5 fused ring system. This compound has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. Research has shown that it can inhibit inflammatory responses by modulating key cellular signaling pathways[1]. This technical guide provides a comprehensive overview of the current state of knowledge on the chemical synthesis, physicochemical and spectroscopic characterization, and the molecular mechanism of action of this compound.

Chemical Synthesis

As of the latest available literature, a complete total synthesis of this compound has not been reported. However, significant progress has been made toward the synthesis of closely related analogs, such as Rhodojaponin III, which shares the core grayanane scaffold. The prevailing strategy is a convergent approach, where complex fragments of the molecule are synthesized independently before being coupled together[2].

A key challenge in synthesizing this class of molecules is the stereoselective construction of the bicyclo[3.2.1]octane core. Research efforts have focused on developing efficient routes to this fragment.

Experimental Protocol: Synthesis of the Bicyclo[3.2.1]octane Fragment

The following protocol is based on synthetic efforts toward the core of Rhodojaponin III and is illustrative of the methods applicable to this compound synthesis.

-

Conjugate Addition: An α,β-unsaturated cyclic enone is subjected to a conjugate addition reaction with vinylmagnesium bromide in the presence of a copper(I) catalyst (e.g., CuBr•SMe₂) and trimethylsilyl chloride (TMSCl) to afford a TMS enol ether intermediate.

-

Alkynylation: The resulting TMS enol ether is treated with methyllithium (MeLi) to generate a lithium enolate, which then undergoes propargylation to yield the desired alkynyl ketone.

-

Radical Cyclization: The key bicyclo[3.2.1]octane ring system is formed via a Manganese(III)-mediated radical cyclization of the alkynyl ketone.

-

Stereoselective Reduction: Final stereochemical adjustments are made using a stereoselective ketone reduction, for example, with samarium(II) iodide (SmI₂), to yield the desired alcohol configuration on the bicyclic core.

Synthetic Workflow Diagram

The logical flow for the synthesis of the key bicyclic fragment can be visualized as follows.

Caption: Workflow for the synthesis of the bicyclo[3.2.1]octane core.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of physicochemical analysis and modern spectroscopic techniques. It is typically isolated from its natural sources using chromatographic methods[3].

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄O₇ | [4] |

| Molecular Weight | 410.5 g/mol | [4] |

| CAS Number | 26116-89-2 | [4] |

| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹,¹¹.0⁴,⁹.0⁶,⁸]heptadecan-3-yl] acetate | [1][4] |

| Appearance | Solid (typically white powder) | Inferred |

Spectroscopic Data

| Technique | Purpose & Expected Observations |

| ¹H NMR | Determines the proton environment. Expects multiple signals in the aliphatic region for the core structure's CH, CH₂, and CH₃ groups, signals for hydroxyl protons, and a characteristic singlet around δ 2.0 ppm for the acetate methyl group. |

| ¹³C NMR | Identifies all unique carbon atoms. Expects 22 distinct signals, including those for methyl, methylene, and methine carbons in the fused ring system, carbons bearing hydroxyl groups (δ 60-90 ppm), and carbonyl carbons for the acetate group (around δ 170 ppm). |

| Mass Spectrometry (MS) | Confirms molecular weight and provides fragmentation patterns for structural clues. Electrospray ionization (ESI-MS) would show a protonated molecule [M+H]⁺ or adducts. |

| Infrared (IR) Spectroscopy | Identifies functional groups. Expects strong, broad absorption for O-H stretching (hydroxyl groups) around 3400 cm⁻¹, C-H stretching around 2900 cm⁻¹, and a sharp C=O stretching for the ester carbonyl at ~1730 cm⁻¹. |

| X-Ray Crystallography | Provides definitive 3D structure and absolute stereochemistry, if a suitable single crystal can be obtained[5][4]. |

Experimental Protocol: UPLC-MS/MS for Quantification

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the sensitive quantification of this compound in biological matrices like rat plasma[7][8].

-

Chromatographic System: A UPLC system equipped with a HSS T3 column (2.1 mm × 50 mm, 1.8 μm) is used[7][8].

-

Mobile Phase: A gradient elution is performed using a binary solvent system consisting of (A) 0.1% formic acid in water and (B) acetonitrile[7][8].

-

Flow Rate: The mobile phase is delivered at a constant flow rate of 0.4 mL/min[7][8].

-

Column Temperature: The column is maintained at 40°C to ensure reproducible retention times[7][8].

-

Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

Quantification: The transition of the precursor ion to a specific product ion is monitored for quantification. For this compound, this could involve monitoring the transition from an adduct ion like [M+formate]⁻.

Biological Activity and Mechanism of Action

This compound is recognized for its potent anti-inflammatory effects. Studies have demonstrated that it can counteract the inflammatory response induced by tumor necrosis factor-alpha (TNF-α) in fibroblast-like synoviocytes, which are key cells involved in the pathology of rheumatoid arthritis.

The mechanism of this action involves the inhibition of multiple critical inflammatory signaling pathways. Specifically, this compound has been found to block the protein kinase B (Akt), nuclear factor-kappa B (NF-κB), and the toll-like receptor 4/myeloid differentiation factor 88 (TLR4/MyD88) pathways[5][1].

Signaling Pathway Diagram

The inhibitory effect of this compound on the TNF-α induced pro-inflammatory cascade is illustrated below.

Caption: Inhibition of TNF-α induced inflammatory pathways by this compound.

Conclusion

This compound is a structurally complex and biologically active diterpenoid with significant therapeutic potential as an anti-inflammatory agent. While its complete chemical synthesis remains an ongoing challenge, progress in synthetic methodologies for its core structure paves the way for future access to this molecule and its analogs for further drug development. Its characterization is well-established through modern spectroscopic techniques, and its mechanism of action is increasingly understood, highlighting its role as a multi-target inhibitor of key pro-inflammatory signaling cascades. Future research will likely focus on completing the total synthesis, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and expanding the investigation of its therapeutic applications.

References

- 1. This compound | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 26116-89-2 | this compound [phytopurify.com]

- 4. Grayanane Diterpenoids from the Leaves of Rhododendron auriculatum and Their Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Grayanane diterpenoids from the leaves of Craiobiodendron yunnanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001389) [hmdb.ca]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Ethnobotanical Uses of Rhododendron Containing Rhodojaponin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendron species have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammation, pain, and respiratory conditions. This technical guide delves into the ethnobotanical applications of Rhododendron species known to contain the bioactive diterpenoid, Rhodojaponin II. It provides a comprehensive overview of the traditional uses, juxtaposed with modern scientific research that elucidates the pharmacological activities and mechanisms of action of this potent natural compound. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this compound. The guide includes a summary of quantitative data on its biological activities, detailed experimental protocols from cited studies, and visualizations of the key signaling pathways involved in its mechanism of action.

Ethnobotanical Uses of Rhododendron Species Containing this compound

Various species of the genus Rhododendron have been utilized in traditional medicine systems for centuries. Notably, Rhododendron molle (also known as Chinese Azalea) is a prominent species recognized in Traditional Chinese Medicine (TCM) for its therapeutic properties.[1][2][3][4] The flowers and roots of R. molle are the primary parts used medicinally.[3]

Traditional applications of Rhododendron molle include:

-

Analgesic and Anti-inflammatory: The flowers are used externally to treat arthritis, rheumatism, and traumatic injuries due to their perceived analgesic, anesthetic, and sedative properties.[3][5] Modern research has begun to validate these traditional uses, with studies demonstrating the anti-inflammatory effects of R. molle extracts.[2]

-

Respiratory Ailments: In some traditional practices, these plants have been used to address coughs and asthma.

-

Other Uses: The flowers have also been applied topically for conditions like dental caries, itching, and to eliminate maggots from wounds.[3]

It is crucial to note that traditional knowledge also acknowledges the toxicity of these plants.[5] The processing of Rhododendron molle in TCM, which includes methods like frying, steaming, and processing with vinegar or wine, was historically employed to reduce its toxicity.[1] This toxicity is now understood to be largely due to the presence of grayanotoxins, a class of compounds that includes this compound.

Pharmacological Activities of this compound

Scientific investigations into the constituents of Rhododendron species have identified this compound as a key bioactive compound responsible for many of its pharmacological effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key study revealed that this compound can suppress the inflammatory response induced by tumor necrosis factor-alpha (TNF-α) in human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells).[6] This effect is achieved through the inactivation of several key signaling pathways, including Akt, nuclear factor-kappa B (NF-κB), and Toll-like receptor 4/myeloid differentiation factor 88 (TLR4/MyD88).[6]

Analgesic Activity